molecular formula C18H25N3O2S B13974482 3-(1H-Benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

3-(1H-Benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13974482
M. Wt: 347.5 g/mol
InChI Key: QLTWCGSGXXFCIN-UHFFFAOYSA-N
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Description

This compound (CAS: 1229000-10-5) is a piperidine derivative functionalized with a benzimidazole-thioether moiety and a tert-butyl carbamate protecting group. Its molecular formula is C₁₈H₂₅N₃O₂S, with a molecular weight of 347.47 g/mol.

Properties

IUPAC Name

tert-butyl 3-(1H-benzimidazol-2-ylsulfanylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-18(2,3)23-17(22)21-10-6-7-13(11-21)12-24-16-19-14-8-4-5-9-15(14)20-16/h4-5,8-9,13H,6-7,10-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTWCGSGXXFCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the benzimidazole core. This can be achieved by reacting ortho-phenylenediamine with a suitable aldehyde in the presence of an oxidizing agent such as sodium metabisulfite . The resulting benzimidazole derivative is then subjected to nucleophilic substitution reactions to introduce the sulfanylmethyl group .

The piperidine ring is introduced through a subsequent reaction, often involving the use of piperidine and a suitable coupling reagent. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the benzimidazole or piperidine rings .

Mechanism of Action

The mechanism of action of 3-(1H-Benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is not fully understood, but it is believed to involve interactions with specific molecular targets. The benzimidazole moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural and Physicochemical Differences

Compound A: 3-(6-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: CCD06172414)
  • Molecular Formula : C₁₈H₂₄N₄O₄S
  • Molecular Weight : 392.48 g/mol
  • Key Difference: A nitro (-NO₂) group at the 6-position of the benzimidazole ring.
  • Impact: Electronic Effects: The nitro group is electron-withdrawing, reducing electron density on the benzimidazole ring, which may alter reactivity in substitution or coordination reactions . Solubility: Increased polarity due to the nitro group may reduce solubility in non-polar solvents compared to the non-nitrated analog.
Compound B: tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (CAS: 1229000-10-5)
  • Molecular Formula : C₁₈H₂₅N₃O₂S
  • Molecular Weight : 347.47 g/mol
  • Key Feature : Lacks the nitro substituent, resulting in a less polarized structure.
  • Stability: Likely more stable under standard laboratory conditions due to reduced susceptibility to redox reactions .

Research Findings and Trends

  • Compound A : Nitro-substituted benzimidazoles are often explored in antimicrobial and anticancer research due to their ability to generate reactive intermediates under biological conditions .
  • Compound B : The tert-butyl carbamate group is widely used in solid-phase peptide synthesis (SPPS) to protect amines, indicating its role in peptide drug development .

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